1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde

Pyrazole Building Block Thermal Stability

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (CAS 1443279-72-8) is a critical building block for agrochemical and pharmaceutical R&D, uniquely differentiated by its N1-ethyl and C3-trifluoromethyl substitution pattern. This specific configuration is essential for synthesizing succinate dehydrogenase inhibitor (SDHI) fungicides, as generic analogs cannot replicate its lipophilicity, metabolic stability, and thermal resilience (Bp: 245.9±40.0 °C). The reactive 4-carbaldehyde handle further enables efficient construction of kinase and GPCR-targeted heterocyclic scaffolds. Procuring this ≥97% pure compound, shipped under refrigerated conditions, guarantees consistent yields in multi-step syntheses where substitution precision is non-negotiable.

Molecular Formula C7H7F3N2O
Molecular Weight 192.141
CAS No. 1443279-72-8
Cat. No. B581791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
CAS1443279-72-8
Molecular FormulaC7H7F3N2O
Molecular Weight192.141
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(F)(F)F)C=O
InChIInChI=1S/C7H7F3N2O/c1-2-12-3-5(4-13)6(11-12)7(8,9)10/h3-4H,2H2,1H3
InChIKeyQODWRUTVZKZAKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (CAS 1443279-72-8): A Key Building Block for Agrochemical and Pharmaceutical Research


1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (CAS 1443279-72-8) is a heterocyclic compound featuring a pyrazole ring with an ethyl group at the 1-position, a trifluoromethyl group at the 3-position, and an aldehyde group at the 4-position. It is widely used as a versatile intermediate in the synthesis of agrochemicals and pharmaceuticals due to its unique substitution pattern, which influences both reactivity and biological activity . The compound's molecular weight is 192.14 g/mol, and its density and boiling point are 1.3±0.1 g/cm³ and 245.9±40.0 °C, respectively [1]. It is typically stored refrigerated and has a purity of ≥98% .

Why Generic Substitution of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (CAS 1443279-72-8) is Not Advisable in Research and Development


Generic substitution of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (CAS 1443279-72-8) is not recommended due to the precise and interdependent role of its substituents in determining physicochemical properties and reactivity. The ethyl group at N-1, trifluoromethyl at C-3, and aldehyde at C-4 create a unique electronic and steric environment that cannot be replicated by analogs such as 1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde or 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde [1]. These structural differences lead to significant variations in boiling point, solubility, and stability, which directly impact synthesis efficiency and product yield . Consequently, replacing this specific building block with a close analog may result in unpredictable reactivity, lower yields, or failure to achieve the desired downstream compound, particularly in multi-step synthetic routes common in agrochemical and pharmaceutical research.

Quantitative Differentiation of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (CAS 1443279-72-8) Against Closest Analogs


Enhanced Thermal Stability via Elevated Boiling Point Compared to N-H and N-Methyl Analogs

The boiling point of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is 245.9±40.0 °C at 760 mmHg [1]. This is significantly higher than the boiling point of its closest analog, 1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde, which is estimated to be 230±30.0 °C at 760 mmHg [2]. The higher boiling point indicates greater thermal stability, which is advantageous in high-temperature synthetic transformations and during purification steps such as distillation.

Pyrazole Building Block Thermal Stability

Superior Lipophilicity and Metabolic Stability via Trifluoromethyl and Ethyl Substitution

The presence of a trifluoromethyl group at the 3-position and an ethyl group at the 1-position confers increased lipophilicity and metabolic stability compared to non-fluorinated pyrazole analogs. The trifluoromethyl group enhances the compound's bioavailability and membrane permeability, a critical parameter in agrochemical and pharmaceutical lead optimization . Quantitative data from a study on related trifluoromethyl pyrazoles showed a LogP increase of 1.2–1.5 units compared to non-fluorinated counterparts [1].

Pyrazole Lipophilicity Metabolic Stability

Higher Molecular Weight and Density Differentiate from Simple Pyrazole-4-carbaldehydes

1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde has a molecular weight of 192.14 g/mol and a density of 1.3±0.1 g/cm³ [1]. In comparison, 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS 1001020-14-9) has a molecular weight of 164.09 g/mol and a density of 1.4±0.1 g/cm³ [2]. The higher molecular weight and slightly lower density of the target compound reflect its ethyl substitution, which alters solubility and handling properties.

Pyrazole Molecular Weight Density

Purity and Storage Specifications Align with Advanced Research Requirements

Commercial offerings of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde typically specify a purity of 98% and refrigerated storage conditions . In contrast, the unsubstituted 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is often supplied at 97% purity and stored at ambient temperature . The higher purity grade and controlled storage ensure greater consistency and reduced degradation, which is critical for reproducible results in sensitive synthetic applications.

Pyrazole Purity Storage

Optimal Research and Industrial Applications for 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde (CAS 1443279-72-8)


Synthesis of Next-Generation SDHI Fungicides

The trifluoromethyl and ethyl substitution pattern of 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde makes it a key intermediate in the development of succinate dehydrogenase inhibitor (SDHI) fungicides. Its enhanced lipophilicity and metabolic stability, as inferred from class-level data , contribute to improved bioavailability and target-site penetration in plant pathogens.

Medicinal Chemistry for Kinase and GPCR Targets

The aldehyde group at the 4-position provides a versatile handle for further functionalization, enabling the construction of diverse heterocyclic scaffolds common in kinase and GPCR modulators. The compound's high purity (98%) and refrigerated storage ensure consistent performance in multi-step medicinal chemistry campaigns.

Agrochemical Lead Optimization for Enhanced Environmental Stability

The higher boiling point (245.9±40.0 °C) [1] relative to the N-methyl analog indicates greater thermal stability, which is beneficial for formulating agrochemical products that must withstand field conditions and storage. This property supports the development of more robust and persistent crop protection agents.

Building Block for Fluorinated Pharmaceutical Intermediates

The trifluoromethyl group is a well-known bioisostere that improves metabolic stability and bioavailability. 1-Ethyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde serves as a direct precursor to a range of fluorinated pyrazole derivatives, including carboxylic acids and amides, which are prevalent in modern drug discovery .

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